An In-depth Technical Guide to Alternariol, methyl ether-13C15
An In-depth Technical Guide to Alternariol, methyl ether-13C15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alternariol, methyl ether-13C15, a crucial tool in the advanced analytical study of mycotoxins. This document details its chemical and physical properties, provides protocols for its use in quantitative analysis, and explores the biological signaling pathways affected by its unlabeled counterpart, Alternariol methyl ether (AME).
Core Data Presentation
Alternariol, methyl ether-13C15 is the uniformly carbon-13 labeled version of Alternariol methyl ether (AME), a mycotoxin produced by fungi of the Alternaria genus. Its primary application is as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of AME in various matrices.[1]
Quantitative Data for Alternariol, methyl ether-13C15
The following table summarizes the key quantitative data for Alternariol, methyl ether-13C15. While a specific certificate of analysis with exact isotopic enrichment was not publicly available, literature consistently refers to the compound as uniformly labeled with high isotopic purity.[2]
| Parameter | Value | Reference |
| Molecular Formula | ¹³C₁₅H₁₂O₅ | [1] |
| Molecular Weight | 287.14 g/mol | [1] |
| Isotopic Enrichment | Uniformly ¹³C labeled | [2] |
| Chemical Purity | High Purity (typically >95%) | Inferred from use as analytical standard |
| Appearance | White to off-white solid | [3] |
Quantitative Data for Unlabeled Alternariol, methyl ether (AME)
For comparative purposes, the properties of the unlabeled AME are provided below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [3] |
| Molecular Weight | 272.26 g/mol | [3] |
| CAS Number | 26894-49-5 | [3] |
| Purity (by HPLC) | 99.96% | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Dichloromethane (B109758) and Methanol (B129727) | [4] |
Experimental Protocols
Microbiological Synthesis of Alternariol, methyl ether-13C15
The production of uniformly ¹³C-labeled AME is achieved through a microbiological procedure utilizing a specific strain of Alternaria alternata.[2][5] This method involves culturing the fungus in a specially formulated medium where the sole carbon sources are ¹³C-labeled.
Materials:
-
Alternaria alternata strain (e.g., isolated from potato leaf)[5]
-
[¹³C₆]glucose[2]
-
[¹³C₂]sodium acetate[2]
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)[2]
-
Potassium chloride (KCl)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Shaker incubator
-
Filtration apparatus
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Medium Preparation: Prepare the modified Czapek-Dox medium containing [¹³C₆]glucose and [¹³C₂]sodium acetate as the exclusive carbon sources, and ammonium sulfate as the sole nitrogen source.[2] The pH of the medium is adjusted to 5.5.
-
Inoculation and Culture: Inoculate the sterilized medium with the Alternaria alternata strain. The culture is then incubated on a shaker at approximately 110 rpm and 26°C for 7 days in darkness.[5]
-
Extraction: After the incubation period, filter the culture broth. Extract the aqueous solution with ethyl acetate. Homogenize the fungal mycelium and extract with a mixture of dichloromethane and methanol (1:1, v/v).[5]
-
Purification: Combine the extracts and evaporate the solvent under vacuum. Dissolve the resulting residue in an acetonitrile-water mixture (50:50, v/v).[5] Purify the ¹³C₁₅-AME using a preparative HPLC system.[2][7]
-
Quantification and Storage: Quantify the purified product using a UV spectrometer and store it in acetonitrile at -20°C.[5]
Quantitative Analysis of AME using Alternariol, methyl ether-13C15 as an Internal Standard by LC-MS/MS
This protocol describes a general method for the quantification of AME in a food matrix, employing ¹³C₁₅-AME as an internal standard to correct for matrix effects and variations in instrument response.
Materials and Equipment:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
-
Alternariol, methyl ether-13C15 internal standard solution
-
AME analytical standard
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic acid or ammonium formate (B1220265) (for mobile phase modification)
-
Sample extraction solvents (e.g., acetonitrile/water mixture)
-
Vortex mixer, centrifuge, syringe filters
Protocol:
-
Sample Preparation and Extraction:
-
Homogenize the sample matrix (e.g., tomato paste, cereal flour).
-
Weigh a representative portion of the homogenized sample.
-
Spike the sample with a known amount of the Alternariol, methyl ether-13C15 internal standard solution.
-
Add the extraction solvent (e.g., ACN:water, 80:20, v/v) and vortex thoroughly.
-
Centrifuge the sample to pellet solid material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
AME (Analyte): Select appropriate precursor and product ions (e.g., m/z 271.1 -> 227.1, 256.1).
-
¹³C₁₅-AME (Internal Standard): Select appropriate precursor and product ions (e.g., m/z 286.1 -> 241.1, 271.1).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Quantification:
-
Generate a calibration curve using analytical standards of AME of known concentrations, with each standard containing the same concentration of the ¹³C₁₅-AME internal standard.
-
Plot the ratio of the peak area of the analyte (AME) to the peak area of the internal standard (¹³C₁₅-AME) against the concentration of the analyte.
-
Calculate the concentration of AME in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Mechanisms of Action
While Alternariol, methyl ether-13C15 is primarily used as an analytical tool, its unlabeled counterpart, AME, exhibits significant biological activity, including the induction of apoptosis and modulation of cellular stress response pathways.
Induction of Mitochondrial (Intrinsic) Apoptosis
AME has been shown to induce apoptosis in various cell lines, primarily through the mitochondrial or intrinsic pathway. This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.
Caption: AME-induced mitochondrial apoptosis pathway.
Modulation of the Akt/Nrf2/HO-1 Signaling Pathway
AME has been observed to induce oxidative stress, which can be linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative damage.
Caption: Inhibition of the Akt/Nrf2/HO-1 pathway by AME.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of AME in a sample using ¹³C₁₅-AME as an internal standard.
Caption: Workflow for AME quantification using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. caymanchem.com [caymanchem.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Mycotoxin Production in Liquid Culture and on Plants Infected with Alternaria spp. Isolated from Rocket and Cabbage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
